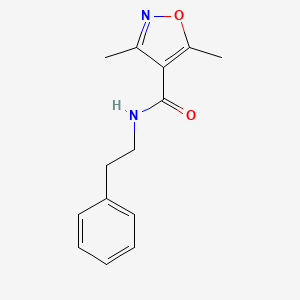

3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide

Description

3,5-Dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 5, and a carboxamide group linked to a 2-phenylethyl moiety. These analogs are notable for their roles in flavor chemistry, medicinal chemistry, and natural product isolation .

Key structural features of the compound include:

Properties

IUPAC Name |

3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-10-13(11(2)18-16-10)14(17)15-9-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWYDVJFMDXSBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the oxazole derivative with an appropriate amine, such as 2-phenylethylamine, under suitable conditions.

Methylation: The methyl groups at positions 3 and 5 can be introduced through alkylation reactions using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in drug design and development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) 3,5-Dimethyl-N-(4-methylbenzyl)-1,2-oxazole-4-carboxamide

- Molecular Formula : C₁₄H₁₆N₂O₂

- Key Differences : The 4-methylbenzyl group replaces the 2-phenylethyl moiety, reducing chain flexibility and altering steric interactions.

- Implications : The shorter benzyl group may decrease solubility in polar solvents compared to the longer 2-phenylethyl chain .

(b) 3,5-Dimethyl-N-{[7-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1,2-oxazole-4-carboxamide

- Molecular Formula : C₁₄H₁₂F₃N₅O₂

- Key Differences : Incorporation of a trifluoromethyl-triazolopyridine group introduces strong electron-withdrawing effects and planar aromaticity, likely enhancing metabolic stability and target affinity .

(c) 2-(2-Phenylethyl)chromones

- Example : 5,6,7,8-Tetramethoxy-2-(2-phenylethyl)chromone

- Key Differences: Chromone core replaces oxazole, with methoxy/hydroxy substituents influencing antioxidant and anti-inflammatory activities. These compounds are prevalent in agarwood and exhibit diagnostic MS fragmentation patterns (e.g., cleavage between chromone and phenyl groups) .

(d) 3-(2,6-Dichlorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

- Molecular Formula : C₁₅H₁₆Cl₂N₂O₃

Comparative Data Table

*Calculated based on structural similarity.

Key Research Findings

- Volatile Compound Analysis : 2-Phenylethyl isothiocyanate (a related compound) was identified as a key flavor marker in Pugionium species using HS/GC-IMS and SPME/GC-MS, highlighting the role of 2-phenylethyl groups in flavor chemistry .

- MS Fragmentation Patterns: 2-(2-Phenylethyl)chromones undergo cleavage between the chromone and phenyl groups, producing diagnostic ions (e.g., m/z 91, 121) . Similar fragmentation may occur in the target compound.

- Synthetic Accessibility : Oxazole carboxamides are often synthesized via cyclocondensation or amide coupling, with substituents tailored for specific applications (e.g., agrochemicals, pharmaceuticals) .

Biological Activity

3,5-Dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide is an organic compound belonging to the oxazole family, characterized by its unique chemical structure that includes an oxazole ring. This compound has garnered attention in biological research due to its potential therapeutic applications, particularly in oncology and antimicrobial studies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 244.29 g/mol. The presence of the oxazole ring is significant as it contributes to the compound's stability and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C14H16N2O2 |

| Molecular Weight | 244.29 g/mol |

| CAS Number | 848291-56-5 |

| Purity | Typically >95% |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to modulate enzymatic activities and receptor interactions, which can lead to various biological effects such as apoptosis in cancer cells and antimicrobial activity.

Target Interactions

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Binding : It could bind to receptors that mediate cellular responses to stress or damage.

Anticancer Activity

Research has indicated that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, a related study demonstrated that certain oxazole derivatives could induce apoptosis in human colorectal cancer cells (DLD-1) with an EC50 value of 270 nM and a GI50 of 229 nM . The mechanism involved the cleavage of PARP and DNA laddering, which are hallmarks of apoptosis.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. The exact mechanisms remain under investigation but are thought to involve disruption of microbial cell membranes or inhibition of vital metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the oxazole ring can significantly affect potency and selectivity against target enzymes or receptors.

| Compound Modification | Effect on Activity |

|---|---|

| Methylation at positions 3 and 5 | Enhances stability and bioavailability |

| Substituents on the phenyl group | Alters binding affinity to targets |

Case Studies

Several studies have evaluated the biological activity of oxazole derivatives:

- Study on Apoptosis Induction :

-

Antimicrobial Evaluation :

- Objective : To assess the antimicrobial efficacy against various bacterial strains.

- Findings : Preliminary results indicated promising activity against Gram-positive bacteria.

Q & A

Basic Question: What are the key synthetic methodologies for preparing 3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide, and how do reaction conditions influence yield and purity?

Answer:

The synthesis of oxazole-carboxamide derivatives typically involves cyclization of precursors like acyl chlorides or activated esters with amines. For example, ethanol-based reactions under reflux are common for forming the oxazole core, while substituent positioning (e.g., methyl groups at C3/C5) requires controlled stoichiometry to avoid side reactions . Yield optimization depends on solvent polarity (e.g., ethanol vs. ethyl acetate), temperature (60–80°C), and purification methods like flash chromatography (silica gel, ethyl acetate/hexane gradients). For the 2-phenylethylamine moiety, protecting-group strategies (e.g., Boc) may enhance regioselectivity during coupling. Analytical validation via NMR (e.g., δ 2.1–2.3 ppm for methyl groups) and IR (C=O stretch at ~1680 cm⁻¹) is critical for confirming purity .

Advanced Question: How can crystallographic data resolve ambiguities in the spatial arrangement of substituents in this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) using SHELX software provides definitive bond-length and angle measurements. For example, the oxazole ring’s planarity and dihedral angles between the phenyl and oxazole moieties can be quantified. Hydrogen-bonding patterns (e.g., N–H···O interactions between carboxamide and adjacent residues) should be analyzed using graph-set notation (e.g., R₂²(8) motifs) to identify supramolecular packing . If twinning or disorder occurs (common in flexible 2-phenylethyl groups), refinement with SHELXL’s TWIN/BASF commands or high-resolution synchrotron data (λ < 1 Å) is recommended .

Basic Question: What spectroscopic and computational methods are best suited for characterizing this compound’s electronic structure?

Answer:

- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies substituent environments (e.g., methyl groups at C3/C5 show distinct splitting patterns due to ring anisotropy) .

- DFT Calculations : Geometry optimization at the B3LYP/6-31G(d) level predicts frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Solvent effects (PCM model) improve agreement with experimental UV-Vis λmax .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 273.137), while MS/MS fragmentation (e.g., cleavage at the oxazole-phenylethyl junction) maps structural stability .

Advanced Question: How do hydrogen-bonding interactions influence the compound’s supramolecular assembly in solid-state studies?

Answer:

Hydrogen-bond donor/acceptor capacity of the carboxamide group (-CONH-) drives crystal packing. Graph-set analysis reveals motifs like C(4) chains (N–H···O bonds along the a-axis) or R₂²(8) dimers. Comparative studies with analogs (e.g., chloro-substituted phenyl groups) show that steric bulk from 3,5-dimethyl substituents reduces π-stacking but enhances van der Waals contacts. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction ratios (e.g., H···H vs. H···O contributions) .

Basic Question: What in vitro assays are appropriate for preliminary biological evaluation of this compound?

Answer:

- Enzyme Inhibition : Dose-response curves (IC₅₀) against kinases or oxidoreductases (e.g., FAD-dependent enzymes ) using fluorescence-based assays.

- Cytotoxicity : MTT assays (72 hr exposure) in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ determination.

- Solubility/Permeability : Parallel artificial membrane permeability assay (PAMPA) and HPLC-based logP measurements .

Advanced Question: How can researchers reconcile contradictory data in synthetic yields or bioactivity across similar analogs?

Answer:

- Yield Discrepancies : Statistical Design of Experiments (DoE) identifies critical factors (e.g., temperature > solvent polarity in cyclization steps). Contradictions in yields (e.g., 37% vs. 70% ) may stem from competing pathways (e.g., oxazole vs. thiazole byproducts).

- Bioactivity Variability : Structure-activity relationship (SAR) models using Hammett σ values or steric parameters (Taft’s Es) rationalize potency differences. For example, electron-withdrawing substituents on the phenyl ring may enhance target binding but reduce solubility .

Advanced Question: What strategies address metabolic instability in vivo for this compound?

Answer:

- Metabolic Hotspot Identification : LC-MS/MS profiling of hepatic microsomal incubations identifies vulnerable sites (e.g., oxidation of the oxazole ring or N-dealkylation).

- Prodrug Design : Masking the carboxamide as a tert-butyl ester or incorporating deuterium at labile C–H bonds slows CYP450-mediated degradation .

Basic Question: How do substituent variations (e.g., methyl vs. chloro groups) affect the compound’s physicochemical properties?

Answer:

- Lipophilicity : Chloro substituents increase logP (by ~0.5–1.0 units) compared to methyl groups, impacting membrane permeability .

- Thermal Stability : Differential scanning calorimetry (DSC) shows methyl groups enhance melting points (Tm > 150°C) via improved crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.